molecular formula C8H14O2 B041826 3-Cyclopentylpropionic acid CAS No. 140-77-2

3-Cyclopentylpropionic acid

Cat. No. B041826
CAS RN: 140-77-2
M. Wt: 142.2 g/mol
InChI Key: ZRPLANDPDWYOMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, which are structurally related to 3-Cyclopentylpropionic acid, involves various innovative methods. For instance, continuous synthesis techniques have been explored for compounds like 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, highlighting the search for safer and more efficient synthesis pathways due to the explosive risks and low yields associated with traditional methods using strong oxidants (艳梅 董, 2023). Another example is the diastereoselective synthesis of cyclohexene derivatives, which employs readily available L-serine, showcasing the importance of starting material selection in synthesizing functionally rich cycloalkene skeletons (Xin Cong & Z. Yao, 2006).

Molecular Structure Analysis

Understanding the molecular structure of 3-Cyclopentylpropionic acid and related compounds is crucial for their functional exploitation. Research has been conducted on the crystal structures of β-oligopeptides derived from cyclopropane carboxylic acids, revealing ribbon-type arrangements of eight-membered H-bonded rings. These studies demonstrate the impact of molecular structure on the physical properties and potential applications of these compounds (Stefan Abele, P. Seiler, & D. Seebach, 1999).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl groups, such as the [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, offer pathways to generate compounds with complex structures, including pyrrolines. These reactions demonstrate the versatility and reactivity of cyclopropyl-containing compounds, highlighting their potential for generating a wide range of chemical entities (Bo Cui, Jun Ren, & Zhongwen Wang, 2014).

Physical Properties Analysis

The physical properties of cyclopropyl-containing compounds are influenced by their molecular structure. For instance, the synthesis and modeling of β-oligopeptides based on 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the potential for creating novel secondary structures in peptides, which can have significant implications for their physical properties and functionality (Stefan Abele, P. Seiler, & D. Seebach, 1999).

Chemical Properties Analysis

The chemical properties of compounds like 3-Cyclopentylpropionic acid can be explored through the study of their reactions. For example, the [3 + 2]-cycloaddition reactions of cyclopropane derivatives with nitriles to form tetrahydropyridazines illustrate the reactivity of cyclopropyl groups and their potential to participate in the formation of diverse chemical structures, offering insights into the chemical properties of these compounds (L. K. B. Garve, M. Petzold, P. Jones, & D. Werz, 2016).

Scientific Research Applications

  • It is used for selective carbon-carbon bond cleavage of cyclopropanols, unique three-carbon synthons, which is vital in synthetic chemistry (McDonald et al., 2020).

  • This acid acts as a substrate for enzyme-catalyzed hydroxylations, serving as a hypersensitive probe for such reactions. This has implications in studying enzymatic processes and designing enzyme inhibitors or activators (Toy et al., 1997).

  • It is also utilized in synthesizing novel polymer materials and other derivatives. This is particularly important in the field of materials science and engineering (Jiang et al., 2009).

  • In medical research, it has been used in studies related to cognitive dysfunction and oxidative stress in rat models, providing insights into neurological conditions (Kumar & Kumar, 2009).

  • Its derivatives, like 3-hydroxypropionic acid, are being explored for direct production from CO2 in cyanobacteria, addressing sustainability and environmental concerns (Wang et al., 2016).

  • Furthermore, 3-Cyclopentylpropionic acid's applications extend to sensing technology, where it can be quantified using specific sensors, demonstrating its relevance in analytical chemistry (Montoya‐Villegas et al., 2019).

Safety And Hazards

3-Cyclopentylpropionic acid is a flammable liquid and vapor . It causes skin irritation , serious eye irritation , and may cause respiratory irritation .

Future Directions

The primary use of 3-Cyclopentylpropionic acid is in pharmaceutical formulations . It is used to prepare ester prodrugs which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient . Examples include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .

properties

IUPAC Name

3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLANDPDWYOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059700
Record name Cypionic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylpropionic acid

CAS RN

140-77-2
Record name Cyclopentanepropanoic acid
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Record name Cyclopentanepropanoic acid
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Record name 3-Cyclopentylpropionic acid
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Record name Cyclopentanepropanoic acid
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Record name 3-cyclopentylpropionic acid
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Record name CYCLOPENTANEPROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
N Redondo, ML Dieuzeide, N Amadeo - Catalysis Today, 2020 - Elsevier
… reaction of 3-cyclopentylpropionic acid representative of the … of 3-cyclopentylpropionic acid with methanol was performed. … esterification of 3-cyclopentylpropionic acid representative of …
Number of citations: 5 www.sciencedirect.com
R Rajaram, A Maruthamuthu, EB Metillo - Proceedings of the Zoological …, 2018 - Springer
… 1,2-benzenedicarboxylic acid and 3-cyclopentylpropionic acid representing respectively 45.91, … fatty acids were doconexent, 3-cyclopentylpropionic acid, octadeconoic acid methyl ester …
Number of citations: 3 link.springer.com
MD Altintop, N Tabanca, JJ Becnel… - Letters in Drug …, 2018 - ingentaconnect.com
… Methods: In the current work, N-(benzylidene)-3-cyclopentylpropionic acid … )-3-cyclopentylpropionic acid hydrazide (2a) and N-(4-isopropylbenzylidene)-3-cyclopentylpropionic acid …
Number of citations: 1 www.ingentaconnect.com
RA Biswal, A Sharma, A Aishwariya… - Int J Pharm Sci …, 2020 - researchgate.net
… : The compound 3-methyl-2(2-oxopropyl) furan shows better binding energy with -1.14 Kcal/mol against the enzyme protein tyrosine phosphatase followed by 3cyclopentylpropionic acid…
Number of citations: 7 www.researchgate.net
KA Shaheed, NI AlGaraawi, AK Alsultany… - … Series: Earth and …, 2019 - iopscience.iop.org
… Oxiraneundecanoic acid, 3-pentyl-methyl ester, trans: Benzyl butyl phthalate: Beta.-sitosterol: Gamma.-sitosterol: 3-cyclopentylpropionic acid, tridecyl ester: Copaiferic acid B: 4-…
Number of citations: 14 iopscience.iop.org
S Hodneland - 2013 - ntnuopen.ntnu.no
… The acids studied are 4-heptylbenzoic acid, decanoic acid, and 3-cyclopentylpropionic acid. Two models are used to investigate the limiting transport mechanisms of short-time-limit …
Number of citations: 0 ntnuopen.ntnu.no
S Gangola, G Bhandari, S Joshi, A Sharma… - Environmental …, 2023 - Elsevier
… 1 B as 2-cyclopenten-1-one, 2-methylpyrrolidine, 2-oxonanone, 2-pentenoic acid, 2-penten-1-ol, hexadecanoic acid or palmitic acid, pentadecanoic acid, 3-cyclopentylpropionic acid, …
Number of citations: 2 www.sciencedirect.com
CW Angle, Y Hua - Energy & fuels, 2013 - ACS Publications
… : a simple linear R-chain hexanoic acid (C 5 H 11 COOH), hereafter referred to as HAA (Figure 1a), and a cyclopentyl group attached to a linear R-chain, 3-cyclopentylpropionic acid (C …
Number of citations: 7 pubs.acs.org
A Dhiman - International Journal of Green Pharmacy (IJGP), 2018 - greenpharmacy.info
Objective: The present study was carried out to cultivate Asclepias curassavica and explore the phytoconstituents of ethanolic extract of A. curassavica whole part using gas …
Number of citations: 21 greenpharmacy.info
PB Rao - Applied Biological Research, 2017 - indianjournals.com
The present study focused on the classification and identification of bioactive components, along with functional groups, present in methanolic seed-extract of fenugreek (Trigonella …
Number of citations: 1 www.indianjournals.com

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